molecular formula C10H11BN2O2 B1421252 1-p-Tolylpyrazole-4-boronic acid CAS No. 1072945-92-6

1-p-Tolylpyrazole-4-boronic acid

Cat. No. B1421252
M. Wt: 202.02 g/mol
InChI Key: KQNRHNWJXQJCRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-p-Tolylpyrazole-4-boronic acid is a chemical compound with the molecular formula C10H11BN2O2 and a molecular weight of 202.02 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 1-p-Tolylpyrazole-4-boronic acid consists of a pyrazole ring attached to a boronic acid group and a tolyl group . The pyrazole ring is a five-membered ring with two nitrogen atoms .


Physical And Chemical Properties Analysis

1-p-Tolylpyrazole-4-boronic acid has a storage temperature of 2-8°C .

Scientific Research Applications

Synthesis and Structural Characterization

1-p-Tolylpyrazole-4-boronic acid plays a significant role in the synthesis and structural characterization of various chemical compounds. Durka et al. (2015) synthesized a series of 1-alkyl-1H-5-M-pyrazol-4-ylboronic acids, showcasing the utility of this compound in creating diverse chemical structures. The boronic acids obtained were characterized using NMR spectroscopy and X-ray crystallography, highlighting the versatility of 1-p-Tolylpyrazole-4-boronic acid in chemical synthesis and analysis (Durka et al., 2015).

Role in Suzuki Couplings

1-p-Tolylpyrazole-4-boronic acid is also crucial in the context of Suzuki couplings. Mullens (2009) described an improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, highlighting the compound's relevance in Suzuki coupling reactions. This indicates that 1-p-Tolylpyrazole-4-boronic acid can be an important intermediate in the synthesis of biologically active compounds (Mullens, 2009).

Applications in Organic Chemistry and Catalysis

The compound is instrumental in the field of organic chemistry, particularly in the synthesis of various boronic acids and boron complexes. For example, Liddle et al. (2007) demonstrated the synthesis of N,N'-boron chelate complexes using pyrazole-containing compounds, including derivatives of 1-p-Tolylpyrazole-4-boronic acid. These complexes showed varying electronic properties and were useful in fluorescent emission studies (Liddle et al., 2007). Additionally, Yamamoto et al. (2019) utilized pyrazolylaniline as a directing group in Ir-catalyzed C(sp3)-H borylation, demonstrating the compound's utility in site-selective synthesis of polyborylalkanes (Yamamoto et al., 2019).

Chemical Stability and Reactivity Studies

1-p-Tolylpyrazole-4-boronic acid is also significant in studying the chemical stability and reactivity of boronic acids. Cox et al. (2016) investigated the protodeboronation of various boronic acids, including pyrazolyl boronic acids, contributing to our understanding of the stability and reactivity profiles of these compounds (Cox et al., 2016).

Future Directions

1-p-Tolylpyrazole-4-boronic acid is used for proteomics research . The future directions of this compound could be in the development of new methods for its synthesis and in exploring its potential applications in various fields of research.

properties

IUPAC Name

[1-(4-methylphenyl)pyrazol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN2O2/c1-8-2-4-10(5-3-8)13-7-9(6-12-13)11(14)15/h2-7,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNRHNWJXQJCRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C2=CC=C(C=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674344
Record name [1-(4-Methylphenyl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-p-Tolylpyrazole-4-boronic acid

CAS RN

1072945-92-6
Record name [1-(4-Methylphenyl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-p-Tolylpyrazole-4-boronic acid
Reactant of Route 2
Reactant of Route 2
1-p-Tolylpyrazole-4-boronic acid
Reactant of Route 3
Reactant of Route 3
1-p-Tolylpyrazole-4-boronic acid
Reactant of Route 4
Reactant of Route 4
1-p-Tolylpyrazole-4-boronic acid
Reactant of Route 5
Reactant of Route 5
1-p-Tolylpyrazole-4-boronic acid
Reactant of Route 6
Reactant of Route 6
1-p-Tolylpyrazole-4-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.